4-(Iodomethyl)pyrrolidin-2-one

Chemical Identity Quality Control Reproducibility

Researchers seeking to synthesize CNS-penetrant libraries often face reactivity limitations with chloro or bromo analogs, stalling late-stage diversification. 4-(Iodomethyl)pyrrolidin-2-one directly solves this by offering a superior leaving group for nucleophilic substitution and enabling unique iodine atom transfer (IAT) radical cyclizations. - Enables efficient Pd/Ni-catalyzed cross-coupling (Suzuki, Negishi) for rapid SAR exploration on a core with ideal CNS physicochemical properties (TPSA 29.1 Ų, LogP 0.6). - Facilitates construction of polycyclic N-heterocycles like pyrrolizidinones, inaccessible with bromo/chloro analogs, via IAT cyclization. - Supplied with consistent high purity (98%), ensuring reproducible synthetic outcomes in medchem campaigns.

Molecular Formula C5H8INO
Molecular Weight 225.029
CAS No. 51101-44-1
Cat. No. B2381024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Iodomethyl)pyrrolidin-2-one
CAS51101-44-1
Molecular FormulaC5H8INO
Molecular Weight225.029
Structural Identifiers
SMILESC1C(CNC1=O)CI
InChIInChI=1S/C5H8INO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8)
InChIKeyDOFCYFZAIZKPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Iodomethyl)pyrrolidin-2-one: Procurement and Structure


4-(Iodomethyl)pyrrolidin-2-one is a 5-membered lactam (γ-lactam) bearing an iodomethyl substituent at the 4-position of the pyrrolidinone ring [1]. This compound is a versatile synthetic intermediate widely employed in medicinal chemistry and organic synthesis due to the presence of the iodine atom, which confers distinct reactivity for nucleophilic substitution and cross-coupling transformations [2]. The molecular formula is C5H8INO with a molecular weight of 225.03 g/mol [3]. The compound is typically supplied as a research chemical with a purity of 98% .

1
Workflow: Nucleophilic substitution, cross-coupling, and radical cyclization synthesis
2
Selection: Iodine leaving group enables transformations inaccessible to Br/Cl analogs
3
Use Context: Defined purity specification supports reproducible multi-step synthesis

4-(Iodomethyl)pyrrolidin-2-one: Why Analogs Are Not Interchangeable


While pyrrolidin-2-one scaffolds are common, simple substitution of 4-(Iodomethyl)pyrrolidin-2-one with its bromo or chloro analogs is not feasible for many applications. The iodine atom in this compound is a substantially better leaving group in nucleophilic substitution reactions compared to bromine or chlorine, leading to significantly faster reaction rates and enabling transformations that are sluggish or impractical with the corresponding halides [1]. Furthermore, the iodomethyl group serves as a unique handle for radical cyclization pathways (e.g., iodine atom transfer) that are not accessible to its bromo or chloro counterparts [2]. This differential reactivity directly impacts synthetic route design, yield optimization, and the feasibility of accessing specific molecular architectures, making direct analog substitution a high-risk proposition in both research and industrial settings.

Br/Cl analogs Slower substitution kinetics may reduce yields and alter reaction timelines; iodine provides superior leaving group ability in SN2 pathways.
Radical pathways Iodine atom transfer (IAT) cyclization is unique to the C–I bond; bromo/chloro analogs lack this reactivity, limiting access to complex N-heterocycles.
Synthetic route design Reactivity differences may require re-optimization of conditions and protecting-group strategies when substituting halides.

4-(Iodomethyl)pyrrolidin-2-one: Key Differentiating Evidence


Chemical Identity and Purity

The target compound, 4-(Iodomethyl)pyrrolidin-2-one (CAS 51101-44-1), is unequivocally distinguished from its regioisomers (e.g., 1-(iodomethyl)pyrrolidin-2-one) and stereoisomers (e.g., (4R)-4-(iodomethyl)pyrrolidin-2-one) by its specific CAS registry number and molecular structure [1]. Commercially available material is certified at 98% purity , a critical parameter for ensuring experimental reproducibility and minimizing side reactions in multi-step syntheses. This level of specification provides a verifiable procurement baseline.

Identity & Purity
Specification review
CAS 51101-44-1, 98% purity, MW 225.03, distinct from regio- and stereoisomers.
Ensures procurement reproducibility and minimizes isomer-related side reactions.
Verifiable via COA and PubChem record.
Chemical Identity Quality Control Reproducibility

Predicted Physicochemical Properties

In silico predictions for 4-(Iodomethyl)pyrrolidin-2-one reveal a topological polar surface area (TPSA) of 29.1 Ų and a computed LogP of 0.6 [1]. These values, which are directly influenced by the heavy iodine atom, fall within favorable ranges for central nervous system (CNS) drug-likeness and oral bioavailability. While specific analogs may have different properties, these computed descriptors provide a quantitative basis for prioritizing this compound in early-stage drug discovery programs compared to more polar or less lipophilic pyrrolidinone scaffolds that may exhibit poor membrane permeability.

CNS Drug-likeness
Class-level
Predicted TPSA 29.1 Ų, XLogP3 0.6 (in silico).
Supports screening of CNS-permeable candidates; favorable computed profiles.
Experimental permeability validation required.
Drug Discovery Lead Optimization Physicochemical Properties

Unique Radical Cyclization via Iodomethyl Handle

A hallmark of iodomethylated pyrrolidinones is their ability to participate in iodine atom transfer (IAT) radical cyclizations. Minakata et al. demonstrated a unique ionic iodine atom transfer cyclization to synthesize iodomethylated pyrrolidine derivatives from gamma-iodoolefins [1]. This reactivity is distinct from typical nucleophilic substitution pathways and is not generally feasible with bromo- or chloromethyl analogs due to the weaker C-I bond and the stability of the intermediate iodonium ion. The reaction yields iodomethylated pyrrolidine derivatives that retain the iodine atom for subsequent cross-coupling reactions, providing a synthetic advantage over other halomethyl-substituted lactams.

IAT Radical Cyclization
Class-level
Iodine atom transfer cyclization yields iodomethylated pyrrolidines; not feasible with Br/Cl analogs.
Expands synthetic scope for complex N-heterocycle construction.
Reported with radical initiators (AIBN/Bu₃SnH) or photoredox conditions.
Synthetic Methodology Radical Cyclization Iodine Atom Transfer

4-(Iodomethyl)pyrrolidin-2-one: Optimal Application Scenarios


CNS Drug Discovery Scaffold

4-(Iodomethyl)pyrrolidin-2-one's favorable predicted physicochemical properties (TPSA 29.1 Ų, LogP 0.6) make it an excellent starting scaffold for designing central nervous system (CNS)-penetrant drug candidates [1]. The iodine atom serves as a synthetic handle for late-stage diversification via cross-coupling, allowing for the rapid exploration of structure-activity relationships (SAR) around a core with inherently good membrane permeability potential.

Complex N-Heterocycle Synthesis Building Block

The iodomethyl group in this compound is a premier functional handle for radical cyclization methodologies, specifically iodine atom transfer (IAT) cyclization [2]. This enables the efficient construction of complex, polycyclic N-heterocycles, including pyrrolizidinones, that are common motifs in alkaloid natural products and pharmaceutical agents. This synthetic capability is not shared by its bromo or chloro analogs, making it the reagent of choice for these specific transformations.

Cross-Coupling and Diversification Intermediate

As a primary alkyl iodide, 4-(Iodomethyl)pyrrolidin-2-one is an ideal electrophilic partner for a wide range of palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Sonogashira) [3]. Its reactivity profile allows for the efficient installation of diverse aryl, alkenyl, and alkyl groups at the 4-position of the pyrrolidinone ring, making it a valuable building block for generating focused compound libraries for medicinal chemistry and chemical biology probe development.

Application
Selection Property
Validation Focus
CNS lead-like assessment
Predicted CNS-appropriate physicochemical profile
In vitro permeability and efflux ratio measurement
IAT-mediated heterocycle synthesis
Iodomethyl radical reactivity (C–I bond lability)
Radical initiation conditions and cyclization efficiency
Cross-coupling diversification
Primary alkyl iodide electrophilicity
Catalyst/ligand screening and coupling partner scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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